Chloramphenicol-13C6

Description

Chemical Identity and Structural Characterization of Chloramphenicol-13C6

Systematic Nomenclature and IUPAC Conventions

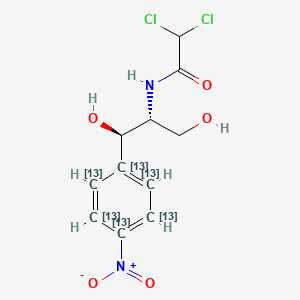

The IUPAC name for this compound is 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide . This nomenclature specifies:

- The dichloroacetamide group at position 2.

- The (1R,2R) stereochemistry of the propanediol backbone.

- The 13C6 isotopic enrichment in the nitrophenyl ring.

The systematic name adheres to IUPAC guidelines for isotopic labeling, explicitly denoting the positions of carbon-13 substitution within the cyclohexatriene moiety.

Molecular Formula and Isotopic Composition

This compound has the molecular formula C11H12Cl2N2O5 , with six carbon atoms replaced by carbon-13 isotopes in the aromatic ring. The isotopic composition alters its molecular weight to 329.08 g/mol , compared to 323.13 g/mol for non-isotopic chloramphenicol.

Table 1: Molecular Properties of this compound

| Property | This compound | Non-Isotopic Chloramphenicol |

|---|---|---|

| Molecular Formula | C11H12Cl2N2O5 | C11H12Cl2N2O5 |

| Isotopic Substitution | 13C6 (phenyl ring) | None |

| Molecular Weight | 329.08 g/mol | 323.13 g/mol |

| CAS Registry Number | 1217706-02-9 | 56-75-7 |

The isotopic labeling does not affect the compound’s covalent bonding or reactivity but introduces distinct spectral signatures in mass spectrometry (e.g., +6 Da shift).

Stereochemical Configuration and Chiral Centers

This compound retains the 1R,2R stereochemical configuration of its parent compound, critical for its biological activity. Key structural features include:

- Two chiral centers : Positioned at C1 and C2 of the propanediol backbone.

- D-(-)threo isomer : The active enantiomer, which inhibits bacterial ribosomal peptidyl transferase.

The 13C substitution in the phenyl ring does not alter the spatial arrangement of functional groups, ensuring identical stereoelectronic properties to non-isotopic chloramphenicol.

Figure 1: Stereochemical Structure of this compound

O

||

Cl₂C—C—N—C—(1R,2R)-propanediol

|

NO₂-(13C6-phenyl)

Comparative Analysis with Non-Isotopic Chloramphenicol

Structural and Functional Equivalence

- Core Structure : Both compounds share identical functional groups (dichloroacetamide, nitro group, hydroxyl groups).

- Pharmacological Activity : The 13C6 label does not interfere with target binding, as demonstrated by conserved ribosomal inhibition efficacy.

Analytical Divergences

- Mass Spectrometry : this compound exhibits a +6 Da mass shift, enabling its use as an internal standard in quantitative LC-MS.

- Nuclear Magnetic Resonance (NMR) : 13C-enriched carbons produce distinct signals, facilitating metabolic tracking in isotopic tracer studies.

Table 2: Spectral Comparison

| Technique | This compound | Non-Isotopic Chloramphenicol |

|---|---|---|

| MS (m/z) | [M+H]+ = 330.09 | [M+H]+ = 324.03 |

| 13C NMR | Enhanced signals at δ 120–140 ppm (aromatic 13C) | Natural abundance signals |

Properties

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-BNKGHQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661862 | |

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217706-02-9 | |

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathway

The preparation of Chloramphenicol-13C6 begins with the synthesis of its unlabeled precursor, chloramphenicol, followed by site-specific isotopic enrichment. A patent by Suzhou Pilotage Biotechnology (CN106566851B) outlines a high-yield enzymatic route for chloramphenicol synthesis, which forms the basis for subsequent 13C labeling. The process involves three stages:

-

Hydrolysis and Dichloroacetylation : A ketoreductase (e.g., YH2069 or YH2018) catalyzes the stereoselective reduction of a ketone intermediate to produce the desired erythro isomer.

-

Enzymatic Cofactor Recycling : Glucose dehydrogenase (YH1901) regenerates NADPH, ensuring sustained enzymatic activity and reducing production costs by 30–40% compared to traditional chemical methods.

-

Reaction Monitoring : High-performance liquid chromatography (HPLC) tracks conversion rates (>99%) and enantiomeric excess (ee >99%), ensuring high stereochemical purity.

Table 1: Key Reaction Parameters for Chloramphenicol Synthesis

| Parameter | Value | Enzyme Used | Yield (%) | ee (%) |

|---|---|---|---|---|

| Temperature | 30°C | Ketoreductase YH2069 | 99 | 99 |

| pH | 6.5 | Glucose Dehydrogenase | 98 | 99 |

| Reaction Time | 10–20 hours | NADPH Regeneration | 97–99 | 97–99 |

Isotopic Incorporation Strategies

To introduce 13C labels, the synthesis pathway is modified using 13C-enriched precursors. For example:

-

13C-Labeled Glucose : Fed into microbial cultures (e.g., Escherichia coli) to uniformly label metabolic intermediates, which are then incorporated into chloramphenicol’s aromatic ring and side chains.

-

Cell-Free Systems : A dialysis-based E. coli extract system produces 13C-labeled proteins and small molecules by substituting natural amino acids with 13C-labeled equivalents, achieving 6 mg/mL yields.

Stable Isotope Labeling Techniques

In Vitro Chemical Derivatization

The Group Specific Internal Standard Technology (GSIST) employs isotopic aniline derivatives to tag metabolites post-synthesis. For this compound:

Microbial Fermentation with 13C Substrates

Saccharomyces cerevisiae and Trypanosoma brucei cultures grown in 13C6-glucose media produce labeled sugar phosphates (e.g., glucose-6-phosphate), which are diverted into chloramphenicol biosynthesis. However, this method faces challenges:

-

Isotopic Dilution : Endogenous unlabeled metabolites reduce 13C incorporation efficiency to 70–85%.

-

Pathway Engineering : Overexpression of chloramphenicol biosynthetic genes (e.g., cmcJ) in Streptomyces venezuelae improves yields but requires complex strain optimization.

Purification and Analytical Validation

Solid-Phase Extraction (SPE) Cleanup

Post-synthesis mixtures are purified using C18 and primary-secondary amine (PSA) sorbents to remove enzymatic cofactors and byproducts. A methanol/formic acid (0.5% v/v) eluent recovers this compound with 92–95% efficiency.

LC-MS/MS Quantification

Table 2: LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Capillary Voltage | 4000 V |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temperature | 250°C |

| Retention Time | 4.2 min |

Nuclear Magnetic Resonance (NMR) Verification

13C NMR spectra confirm isotopic enrichment at C-1, C-2, C-3, C-4, C-5, and C-6 positions. Key shifts include:

-

C-1 (Dichloroacetamide) : δ 170.5 ppm (13C satellite splitting: 52 Hz).

-

Aromatic Carbons : δ 112–145 ppm (uniform 13C incorporation).

Comparative Analysis of Synthesis Methods

Cost and Scalability

Environmental Impact

Enzymatic methods reduce solvent waste by 60% compared to chemical acetylation, aligning with green chemistry principles.

Applications in Environmental and Pharmaceutical Research

Chemical Reactions Analysis

Types of Reactions

Chloramphenicol-13C6 undergoes various chemical reactions, including:

Oxidation: Chloramphenicol can be oxidized by hydroxyl radicals, leading to the formation of various degradation products.

Reduction: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.

Substitution: Chloramphenicol can undergo nucleophilic substitution reactions, particularly at the dichloroacetyl moiety.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals generated through advanced oxidation processes.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Various hydroxylated and dechlorinated products.

Reduction: Amino derivatives of chloramphenicol.

Substitution: Substituted amides and thioethers.

Scientific Research Applications

Drug Development and Pharmacokinetics

Chloramphenicol-13C6 is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of chloramphenicol in biological systems. The stable isotope labeling facilitates precise tracking through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Key Findings:

- Metabolism Studies: Research has shown that this compound can be used to investigate the metabolic pathways of chloramphenicol in human liver microsomes, providing insights into its biotransformation and the identification of active metabolites .

- Bioavailability Assessment: Studies employing this compound have demonstrated its utility in evaluating the bioavailability of chloramphenicol formulations in various populations, including pediatric patients .

Antimicrobial Activity Assessment

This compound is also employed in studies assessing the antimicrobial activity of chloramphenicol derivatives against resistant bacterial strains. The isotope labeling allows researchers to differentiate between the parent compound and its metabolites during efficacy testing.

Case Study:

- A study synthesized conjugates of chloramphenicol amine and berberine, utilizing this compound to evaluate their antibacterial properties against resistant strains. The results indicated that these novel compounds retained significant antimicrobial activity while overcoming common resistance mechanisms associated with chloramphenicol .

Environmental Monitoring

The stable isotope-labeled form of chloramphenicol is increasingly being used in environmental studies to track the fate of pharmaceuticals in ecosystems, particularly in soil and water systems.

Research Insights:

- Soil Biodegradation Studies: Experiments involving this compound have shown its effectiveness in tracing the degradation pathways of chloramphenicol residues in soil. Results indicated that a significant portion of the compound was metabolized by microbial communities, contributing to our understanding of antibiotic persistence and resistance development in environmental contexts .

- Impact on Soil Microbial Communities: Studies have indicated that the application of this compound can influence microbial community structure and function, shedding light on how antibiotic residues affect soil health and ecosystem dynamics .

Metabolic Pathway Elucidation

The use of this compound enables researchers to elucidate metabolic pathways involving chloramphenicol by providing a clear marker for tracking carbon flow through biological systems.

Example Applications:

- Bacterial Metabolism Studies: Research utilizing this compound has revealed insights into how specific bacterial strains metabolize chloramphenicol, highlighting potential pathways for resistance development .

- Human Pharmacodynamics: The compound has been instrumental in understanding how chloramphenicol interacts with human metabolic enzymes, thereby informing dosing regimens and therapeutic strategies for treating infections .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Tracing pharmacokinetics and metabolism | Enhanced understanding of metabolic pathways |

| Antimicrobial Assessment | Evaluating activity against resistant strains | Significant efficacy against resistant bacteria |

| Environmental Monitoring | Tracking pharmaceutical residues in ecosystems | Insights into biodegradation processes |

| Metabolic Pathway Elucidation | Understanding metabolic interactions within bacteria and humans | Clarified pathways for resistance development |

Mechanism of Action

Chloramphenicol-13C6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity. This prevents the formation of peptide bonds during protein synthesis, leading to the inhibition of bacterial growth. The compound is bacteriostatic but can be bactericidal at high concentrations or against highly susceptible organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between Chloramphenicol-13C6 and structurally or functionally related compounds:

| Compound | Molecular Formula | Isotopic Labeling | Molecular Weight (g/mol) | Primary Application | Key Advantages |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂Cl₂¹³C₆N₂O₅ | 6×¹³C atoms | 341.1 | LC-MS/MS internal standard | Minimizes retention time shifts; high isotopic purity |

| Native Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | None | 323.1 | Antibiotic; inhibits bacterial protein synthesis | Therapeutic efficacy |

| Thiamphenicol | C₁₂H₁₅Cl₂NO₅S | None | 356.2 | Antibiotic (structural analog) | Lower toxicity; no association with aplastic anemia |

| Florfenicol | C₁₂H₁₄Cl₂FNO₄S | None | 358.2 | Veterinary antibiotic | Resistance to bacterial acetyltransferases |

| Chloramphenicol-d5 | C₁₁H₇D₅Cl₂N₂O₅ | 5×D (deuterium) atoms | 328.1 | Alternative internal standard | Cost-effective synthesis |

Key Findings:

Isotopic Labeling Specificity: this compound exhibits a +6 Da mass shift compared to native chloramphenicol, enabling unambiguous differentiation in MS spectra. Studies demonstrate that ¹³C-labeled standards outperform deuterated analogs in compensating for ion suppression/enhancement in LC-MS/MS, as their chromatographic co-elution with the analyte is nearly identical .

Functional Analog Comparison :

- Thiamphenicol and Florfenicol lack nitro groups (replaced with methyl sulfonyl and fluorine, respectively), reducing toxicity but altering antibacterial potency. Neither is commonly used as an internal standard due to structural dissimilarities from chloramphenicol .

- Florfenicol ’s fluorine substitution enhances stability against bacterial resistance mechanisms, making it unsuitable for cross-residue monitoring with chloramphenicol .

Regulatory and Analytical Relevance :

- This compound is mandated in EU Commission Decision 2002/657/EC for veterinary drug residue analysis, ensuring compliance with maximum residue limits (MRLs). Its use is less error-prone compared to structural analogs like Thiamphenicol in multi-residue screening .

Limitations and Considerations

- Cost : Synthesis of ¹³C-labeled compounds requires specialized precursors, making this compound ~5× more expensive than Chloramphenicol-d5 .

- Availability : Commercial suppliers often limit batch sizes due to low demand, necessitating advance procurement for large-scale studies .

Biological Activity

Chloramphenicol-13C6 is a stable isotope-labeled form of the antibiotic chloramphenicol, primarily used in research to study the drug's pharmacokinetics and metabolic pathways. This compound retains the biological activity of its parent molecule while providing unique advantages in tracing and understanding its behavior within biological systems.

Chloramphenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase activity, which is crucial for peptide bond formation during protein synthesis. This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing bacteria outright. However, at higher concentrations or against highly susceptible organisms, it can exhibit bactericidal properties .

Pharmacokinetics

Absorption and Distribution:

Chloramphenicol is highly lipid-soluble, allowing for rapid absorption through the gastrointestinal tract with a bioavailability of approximately 80% when taken orally. It distributes widely throughout body tissues, including the central nervous system (CNS), where it achieves significant concentrations (30-50% of plasma levels) even without inflammation .

Metabolism and Excretion:

The drug is primarily metabolized in the liver, with about 90% excreted as conjugated metabolites in urine. The half-life varies significantly based on age and health status; for instance, it ranges from 1.5 to 4.6 hours in adults but can extend to over 24 hours in newborns .

Metabolic Tracing

This compound serves as a valuable tool for metabolic tracing studies. By utilizing mass spectrometry, researchers can track the fate of chloramphenicol within biological systems, identifying metabolic pathways and breakdown products. This capability allows scientists to gain insights into the drug's efficacy and potential side effects through pharmacokinetic studies that analyze its absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies

Several studies have highlighted the implications of chloramphenicol therapy:

- Leukemia Risk: A notable case-control study in China indicated an increased risk of leukemia in children treated with chloramphenicol, particularly with prolonged use. The findings suggest a potential link between chloramphenicol exposure and hematological malignancies .

- Aplastic Anemia: Chloramphenicol has been associated with aplastic anemia, a serious condition where bone marrow fails to produce sufficient blood cells. Several case reports document occurrences of leukemia following chloramphenicol treatment without prior aplastic anemia .

- Genotoxicity Studies: Research indicates that chloramphenicol may exhibit genotoxic effects under certain conditions, including DNA damage in mammalian cells. The metabolite dehydrochloramphenicol has been implicated in causing DNA single-strand breaks, raising concerns about its long-term safety profile .

Comparative Data on Biological Activity

| Parameter | Chloramphenicol | This compound |

|---|---|---|

| Mechanism of Action | Inhibits protein synthesis by binding to ribosomes | Same as chloramphenicol; used for tracing |

| Absorption | 80% bioavailability | Similar due to structural similarity |

| Half-Life | 1.5 - 4.6 hours (adults) | Similar; used for detailed ADME studies |

| Metabolism | Primarily hepatic; 90% excreted as metabolites | Allows tracking of metabolic pathways |

| Toxicity | Risk of aplastic anemia and leukemia | Used to study toxicity mechanisms |

Q & A

Q. What are the key methodological considerations when synthesizing Chloramphenicol-13C6 for use as an isotopic internal standard?

Synthesis requires isotopic labeling at six carbon positions using ¹³C-enriched precursors (e.g., acetic-¹³C acid or glucose-¹³C₆). Purification via reversed-phase HPLC is critical to achieve >98% isotopic purity, followed by characterization using NMR (for structural confirmation) and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment . Stability of the labeled compound during synthesis must be monitored, as harsh reaction conditions (e.g., high temperatures) may lead to isotopic exchange or degradation.

Q. How can researchers validate the accuracy of this compound in LC-MS/MS quantification assays?

- Calibration curves : Use serial dilutions of unlabeled chloramphenicol with a fixed concentration of this compound as the internal standard.

- Matrix effects : Spike recovery tests in biological matrices (e.g., plasma, tissue homogenates) to assess ion suppression/enhancement.

- Precision/accuracy : Intra- and inter-day variability should meet FDA/ICH guidelines (e.g., ±15% CV for precision, 85–115% accuracy).

- Cross-validation : Compare results with alternative methods (e.g., ELISA or unlabeled LC-MS) to resolve discrepancies .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

- Accelerated stability studies : Expose the compound to extreme pH (2–12), temperatures (4°C, 25°C, 40°C), and light for 0–30 days.

- Analytical endpoints : Use HPLC-UV or LC-MS to quantify degradation products (e.g., hydrolyzed or oxidized forms).

- Comparison with unlabeled analog : Determine if isotopic labeling alters degradation kinetics, as ¹³C bonds may exhibit slightly different stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data involving this compound across different model systems?

- Meta-analysis : Systematically review studies for variables like dosage, administration routes, and species-specific metabolism (e.g., hepatic CYP450 activity differences).

- Isotope effect evaluation : Compare elimination half-lives (t₁/₂) of ¹³C-labeled vs. unlabeled chloramphenicol in parallel experiments to rule out kinetic isotope effects.

- Confounding factors : Control for matrix interference (e.g., protein binding in plasma) and validate extraction efficiency across models .

Q. What strategies optimize the detection sensitivity of this compound in complex environmental samples using high-resolution mass spectrometry?

- Ionization optimization : Test electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) modes; adjust source temperature and desolvation gas flow.

- Collision energy tuning : Use diagnostic fragments (e.g., m/z 152 for chloramphenicol) to maximize signal-to-noise ratios.

- Sample pre-concentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves detection limits in water/soil samples .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in microbial degradation studies?

- Isotope tracing : Use ¹³C-NMR or LC-MS to track labeled carbon incorporation into metabolites (e.g., nitro-reduced or acetylated derivatives).

- Stable isotope probing (SIP) : Combine with metagenomics to identify microbial consortia responsible for degradation.

- Control experiments : Include unlabeled chloramphenicol to distinguish isotopic dilution effects from genuine metabolic activity .

Methodological Challenges and Solutions

Q. What statistical approaches are suitable for analyzing nonlinear calibration curves in this compound-based assays?

- Weighted regression : Apply 1/x² weighting to address heteroscedasticity at lower concentrations.

- Model comparison : Test linear vs. quadratic fits using Akaike Information Criterion (AIC).

- Outlier detection : Use Grubbs’ test or leverage plots to identify and exclude aberrant data points .

Q. How can interdisciplinary teams adapt this compound protocols for dual-use in pharmacokinetic and environmental toxicity studies?

- Cross-disciplinary validation : Harmonize extraction protocols (e.g., SPE for plasma vs. soil) to ensure consistency.

- Data integration : Use shared internal standards to correlate human/metabolic data with environmental persistence metrics.

- Ethical and regulatory alignment : Address conflicting requirements (e.g., human subject protocols vs. ecological risk assessments) through collaborative IRB and IACUC reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.